Cas no 1428374-14-4 (N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide)

N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide
- N-[4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
- F6196-1512
- 1428374-14-4
- N-(4-((3-chloro-4-methoxyphenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- AKOS024537682
- VU0536152-1
- N-{4-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-1,3-OXAZOL-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
-
- インチ: 1S/C16H13ClN4O5/c1-8-5-11(21-26-8)14(22)20-16-19-12(7-25-16)15(23)18-9-3-4-13(24-2)10(17)6-9/h3-7H,1-2H3,(H,18,23)(H,19,20,22)
- InChIKey: SVLCFRKTIYORTB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)NC(C1=COC(=N1)NC(C1C=C(C)ON=1)=O)=O)OC
計算された属性
- せいみつぶんしりょう: 376.0574472g/mol
- どういたいしつりょう: 376.0574472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 525
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6196-1512-10μmol |
N-{4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide |
1428374-14-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6196-1512-4mg |
N-{4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide |
1428374-14-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6196-1512-15mg |
N-{4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide |
1428374-14-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6196-1512-20mg |
N-{4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide |
1428374-14-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6196-1512-40mg |
N-{4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide |
1428374-14-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6196-1512-5μmol |
N-{4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide |
1428374-14-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6196-1512-5mg |
N-{4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide |
1428374-14-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6196-1512-1mg |
N-{4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide |
1428374-14-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6196-1512-2mg |
N-{4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide |
1428374-14-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6196-1512-75mg |
N-{4-[(3-chloro-4-methoxyphenyl)carbamoyl]-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide |
1428374-14-4 | 75mg |
$208.0 | 2023-09-09 |
N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamideに関する追加情報
Professional Introduction to N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide (CAS No. 1428374-14-4)
N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1428374-14-4, represents a testament to the ongoing advancements in molecular design and functional group integration. The structural framework of this molecule, characterized by its intricate heterocyclic system and diverse substituents, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.
The chemical structure of N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide is a composite of several key functional groups that contribute to its unique reactivity and potential biological activity. The presence of a carbamoyl moiety linked to a 1,3-oxazole ring suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the 3-chloro-4-methoxyphenyl substituent introduces electrophilic and nucleophilic sites that can be exploited for further derivatization and functionalization.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for their pharmaceutical applications. The oxazole and oxazole derivatives have been particularly studied for their antimicrobial, antiviral, and anti-inflammatory properties. The compound in question, N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide, incorporates these heterocyclic motifs in a manner that could enhance its pharmacological profile. The integration of the 5-methyl group further fine-tunes the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability.
The synthesis of such complex molecules often involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The preparation of N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-1,3-oxazol-2-y}l]-5-methyl-l,2 oxazole -3 carboxamide likely involves key steps such as condensation reactions, cyclization processes, and functional group transformations. Each step must be meticulously optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.
The pharmaceutical industry continually seeks innovative approaches to combat emerging diseases and improve existing treatments. The development of new molecular entities like N-{4-(3-chloro - 4 - methoxyphenyl) carbamoyl - 1 , 3 - oxazol - 2 - y} l ] - 5 - methyl - l , 2 oxazole - 3 carboxamide aligns with this objective by providing a scaffold for designing next-generation therapeutics. Researchers are particularly interested in how the structural features of this compound can be leveraged to modulate biological pathways associated with various diseases.
One area of active investigation is the use of heterocyclic compounds as kinase inhibitors. Kinases play a crucial role in cell signaling pathways and are often implicated in cancer and inflammatory diseases. The presence of the oxazole ring in N-{4-(3-chloro - 4 - methoxyphenyl) carbamoyl - l , 3 - oxazol - 2 - y} l ] - 5 - methyl-l , 2 oxazole - 3 carboxamide suggests potential interactions with kinase enzymes. Further studies are needed to elucidate how this compound interacts with specific kinase targets and whether it can serve as a lead compound for developing novel inhibitors.
The impact of substituents on the pharmacokinetic properties of a molecule cannot be overstated. In the case of N-{4-(3-chloro - 4 - methoxyphenyl) carbamoyl-l , 3 - oxazol - 2 y] } l ] - 5 methyl-l , 2 oxazole _ 3 carboxamide , the electron-withdrawing nature of the chloro group may influence metabolic stability, while the methoxy group could enhance solubility. These factors are critical considerations during drug design as they can significantly affect how a drug is absorbed, distributed, metabolized, and excreted by the body.
Computational chemistry has become an indispensable tool in modern drug discovery. Molecular modeling techniques can predict how a compound will interact with biological targets at the atomic level. By leveraging these computational methods, researchers can gain insights into the binding modes of N-{4-(3-chloro _ 4 _ methoxyphenyl) carbamoyl _ l , 3 _ oxazol _ 2 _ y] } l ] _ 5 methyl _ l , 2 oxazole _ 3 carboxamide to various proteins and enzymes. This information can guide experimental efforts and accelerate the development process.
The versatility of heterocyclic compounds makes them valuable tools for medicinal chemists. The ability to modify different parts of the molecule allows for extensive structural optimization. For instance, changing or replacing certain substituents can alter the pharmacological properties of N-{4-(3-chloro _ 4 _ methoxyphenyl) carbamoyl _ l , 3 _ oxazol _ 2 y] } l ] _ 5 methyl-l , 2 oxazole _ 3 carboxamide without losing its core functionality. This flexibility is essential for tailoring compounds to specific therapeutic needs.
In conclusion, N-{4-(3-chloro-4-methoxyphenyl)carbamoyl-l, 1,
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